

3-Propylenephthalide: A Technical Guide for Fragrance and Flavor Applications

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Compound of Interest

Compound Name: **3-Propylenephthalide**

Cat. No.: **B1366576**

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Introduction

3-Propylenephthalide is a bicyclic aromatic compound naturally occurring in celery seed oil and other botanicals. It is a significant contributor to the characteristic aroma and flavor of celery and lovage.[1][2] This technical guide provides an in-depth overview of **3-propylenephthalide**, focusing on its chemical properties, synthesis, analytical methodologies, and sensory characteristics, as well as its applications and safety profile within the fragrance and flavor industries.

Chemical and Physical Properties

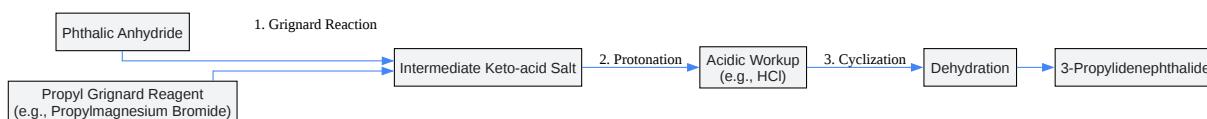
3-Propylenephthalide exists as a mixture of (E) and (Z) isomers, which contributes to its unique sensory profile. It is a clear yellow liquid at room temperature.[3]

Table 1: Physicochemical Properties of **3-Propylenephthalide**

Property	Value	Reference
CAS Number	17369-59-4	[1] [4]
Molecular Formula	C ₁₁ H ₁₀ O ₂	[1] [4]
Molecular Weight	174.20 g/mol	[3]
Appearance	Clear yellow liquid	[3]
Melting Point	5 °C (lit.)	[5]
Boiling Point	170 °C at 12 mmHg (lit.)	[5]
Density	1.122 g/mL at 25 °C (lit.)	[5]
Refractive Index	n _{20/D} 1.586 (lit.)	[5]
Vapor Pressure	0.0023 hPa at 20°C; 0.0041 hPa at 25°C (est.)	[1]
Solubility	Insoluble in water; soluble in oils and ethanol.	[1] [3] [4]
XLogP3-AA	2.6	[1]

Synthesis

While several proprietary methods for the synthesis of **3-propylidenephthalide** exist, a common laboratory-scale approach involves the condensation of phthalic anhydride with an appropriate organometallic reagent. A plausible synthetic route is outlined below.



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Caption: Plausible synthetic workflow for **3-Propylideneephthalide**.

Sensory Profile

3-Propylideneephthalide is highly valued for its complex and potent aroma and flavor profile. It is a key component in the formulation of savory flavors and certain fragrance types.

Odor Profile

The odor of **3-propylideneephthalide** is predominantly described as herbal, sweet, and spicy. [1][5] It possesses a characteristic celery-like note with nuances of lovage, maple, and a subtle warmth.

Table 2: Olfactory Descriptors for **3-Propylideneephthalide**

Descriptor	Percentage of Profile	Reference
Herbal	78.03%	[1]
Sweet	73.08%	[1]
Spicy	65.34%	[1]
Phenolic	50.72%	[1]
Coumarinic	50.52%	[1]
Hay	42.79%	[1]
Woody	-	[2]
Floral	-	[2]

Flavor Profile

In flavor applications, **3-propylideneephthalide** imparts a green, celery, and sweet character with herbal and vegetative undertones.[2] It is often used to enhance the savory notes in soups, sauces, and seasonings.[1]

Table 3: Gustatory Descriptors for **3-Propylideneephthalide** (at 25.00 ppm)

Descriptor	Nuance	Reference
Green	-	[2]
Celery	-	[2]
Sweet	-	[2]
Lovage	-	[2]
Vegetative	Herbal	[2]

Experimental Protocols

Analytical Methods

The identification and quantification of **3-propylideneephthalide** in various matrices are typically performed using chromatographic techniques.

A reverse-phase HPLC method can be employed for the analysis of **3-propylideneephthalide**.

[1]

- Column: Newcrom R1 (or equivalent C18 column)[1]
- Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acidifier (e.g., phosphoric acid or formic acid for MS compatibility).[1]
- Detector: UV-Vis or Mass Spectrometry (MS)
- Note: This method is scalable for preparative separation to isolate impurities.[1]



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Caption: General workflow for HPLC analysis of **3-Propylideneephthalide**.

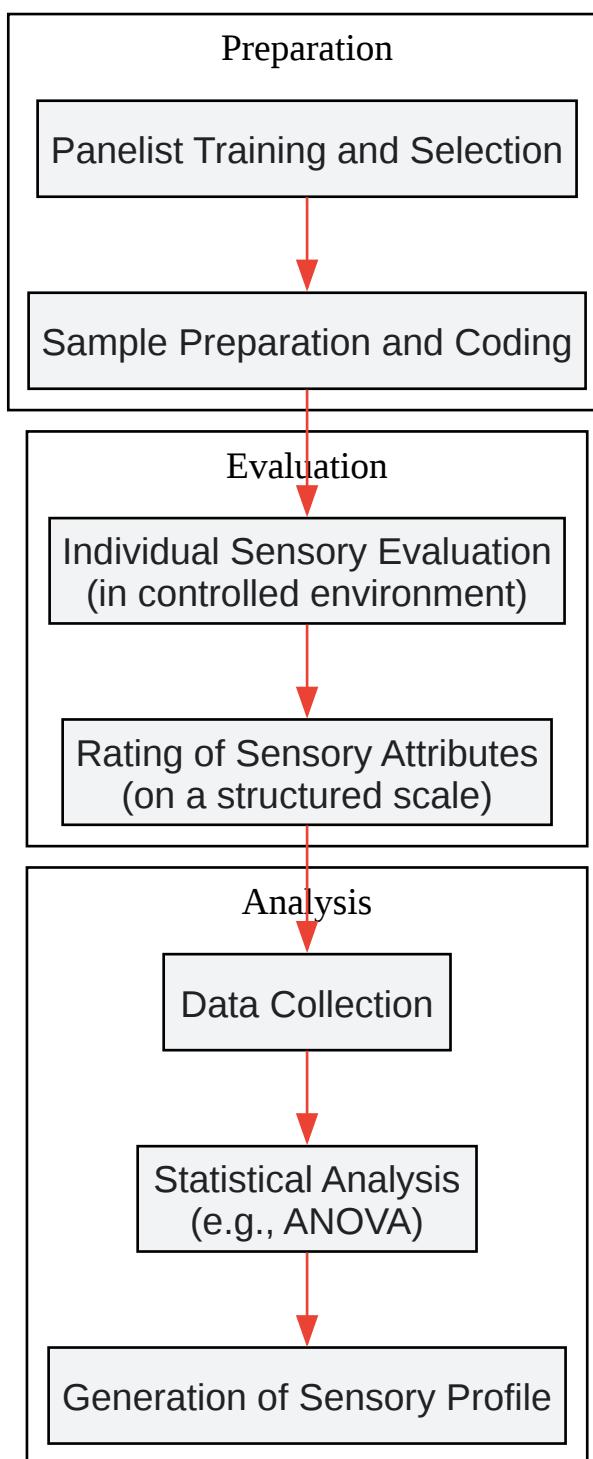
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like **3-propylideneephthalide**, especially in complex fragrance and flavor mixtures.[6]

- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
- Carrier Gas: Helium or Hydrogen.
- Injection: Split or splitless injection depending on the concentration.
- Oven Temperature Program: A programmed temperature ramp to ensure separation from other matrix components.
- Mass Spectrometry: Electron Ionization (EI) at 70 eV.
- Identification: Comparison of the acquired mass spectrum and retention index with reference libraries (e.g., NIST).[2]

Sensory Evaluation

A descriptive sensory analysis protocol is recommended to characterize the aroma and flavor profile of **3-propylideneephthalide**. This involves a trained sensory panel.

- Panelists: A panel of 8-12 trained assessors with demonstrated sensory acuity.
- Sample Preparation: Samples are prepared in an appropriate solvent (e.g., dipropylene glycol for odor, a neutral food base for flavor) at various concentrations. Samples should be coded with three-digit random numbers.[7]
- Evaluation: Panelists evaluate the samples individually in sensory booths under controlled lighting and temperature.[7] They rate the intensity of various aroma and flavor attributes on a structured scale (e.g., a 15-cm line scale).
- Data Analysis: The data is analyzed using statistical methods (e.g., ANOVA) to determine significant differences in attribute intensities.



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Caption: Generalized workflow for sensory evaluation.

Applications in Fragrance and Flavor

3-Propylenephthalide is widely used as a flavor modifier in a variety of food products, including soups, sauces, seasoning blends, and vegetarian products, to impart a warm, celery-like, and slightly nutty and spicy character.^[1] In the fragrance industry, it is incorporated into perfumes, soaps, and personal care formulations to add herbal, sweet, and spicy notes.^[1]

Safety and Regulatory Status

Regulatory Information

- FEMA/GRAS: **3-Propylenephthalide** is listed by the Flavor and Extract Manufacturers Association (FEMA) as Generally Recognized as Safe (GRAS) for use as a flavoring substance (FEMA Number 2952).^{[3][8]}
- JECFA: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated **3-propylenephthalide** for use as a flavoring agent (JECFA number 1168).^{[3][8]}
- IFRA: The International Fragrance Association (IFRA) has established standards for the use of **3-propylenephthalide** in fragrance products due to its potential for dermal sensitization. ^{[3][4]}

Toxicological Profile

A comprehensive safety assessment by the Research Institute for Fragrance Materials (RIFM) has been conducted.^[9]

- Genotoxicity: **3-Propylenephthalide** is considered not to be genotoxic based on a battery of in vitro assays.^[9]
- Repeated Dose Toxicity: The systemic exposure to **3-propylenephthalide** from its use in fragrances is below the Threshold of Toxicological Concern (TTC) for a Cramer Class III material.^[9]
- Skin Sensitization: **3-Propylenephthalide** is classified as a moderate skin sensitizer.^[9] The RIFM has established a No Expected Sensitization Induction Level (NESIL) of 940 $\mu\text{g}/\text{cm}^2$.^[9]

- Phototoxicity/Photoallergenicity: Based on its UV/Vis absorption spectrum, **3-propylideneephthalide** is not expected to be phototoxic or photoallergenic.[9]

Table 4: Hazard and Precautionary Statements

Classification	Code	Statement	Reference
Hazard Statements	H302	Harmful if swallowed.	[10]
H317		May cause an allergic skin reaction.	[10]
Precautionary Statements	P261	Avoid breathing mist or vapors.	[10]
P264		Wash skin thoroughly after handling.	[10]
P272		Contaminated work clothing must not be allowed out of the workplace.	[10]
P280		Wear protective gloves.	[10]
P301 + P312		IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.	[10]
P302 + P352		IF ON SKIN: Wash with plenty of soap and water.	[10]

Conclusion

3-Propylideneephthalide is a versatile and impactful ingredient in the fragrance and flavor industry. Its well-characterized sensory profile, coupled with a comprehensive understanding of its chemical properties and safety, allows for its effective and safe use in a wide range of

consumer products. Adherence to regulatory guidelines and good manufacturing practices is essential when formulating with this compound.

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- To cite this document: BenchChem. [3-Propylenephthalide: A Technical Guide for Fragrance and Flavor Applications]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1366576#3-propylenephthalide-as-a-fragrance-and-flavor-compound>

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